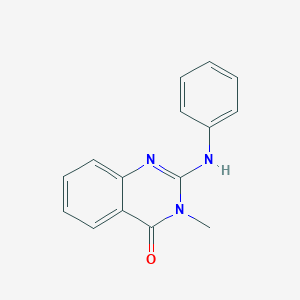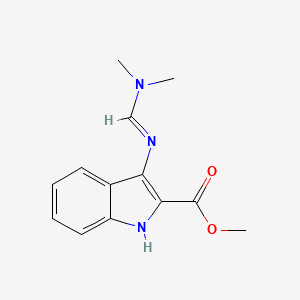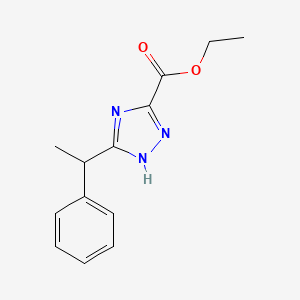
1-Iodo-2,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,5-trimethylbenzene is an organic compound with the molecular formula C9H11I. It is a derivative of benzene, where three hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by an iodine atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,3,5-trimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3,5-trimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the presence of a catalyst like iron(III) chloride to facilitate the substitution process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,3,5-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds like 2,3,5-trimethylphenol or 2,3,5-trimethylbenzonitrile.
Oxidation: Formation of 2,3,5-trimethylbenzoic acid or 2,3,5-trimethylbenzaldehyde.
Reduction: Formation of 2,3,5-trimethylbenzene.
Scientific Research Applications
1-Iodo-2,3,5-trimethylbenzene is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-iodo-2,3,5-trimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. This property is exploited in various synthetic applications where the compound acts as an intermediate or a starting material .
Comparison with Similar Compounds
- 2-Iodo-1,3,5-trimethylbenzene
- 1-Iodo-3,5-dimethylbenzene
- 1-Bromo-2,3,5-trimethylbenzene
Comparison: 1-Iodo-2,3,5-trimethylbenzene is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in substitution reactions .
Properties
Molecular Formula |
C9H11I |
|---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
1-iodo-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11I/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3 |
InChI Key |
IFLHTOQWVVCILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)
![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)


![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)

![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)
